molecular formula C8H9N3O3S B12772067 (2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid methyl ester CAS No. 93501-13-4

(2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid methyl ester

Cat. No.: B12772067
CAS No.: 93501-13-4
M. Wt: 227.24 g/mol
InChI Key: WYOXHRVVXKHOFX-UHFFFAOYSA-N
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Description

(2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid methyl ester is a complex organic compound with a unique structure that includes a thiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid methyl ester typically involves multi-step organic reactions. The process begins with the formation of the thiazolo-pyrimidine core, followed by the introduction of the carbamic acid methyl ester group. Common reagents used in these reactions include thionyl chloride, methyl isocyanate, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo-pyrimidine derivatives: These compounds share the thiazolo-pyrimidine core and may have similar chemical properties and biological activities.

    Carbamic acid esters: Compounds with carbamic acid ester groups can exhibit similar reactivity and applications.

Uniqueness

(2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid methyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93501-13-4

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

methyl N-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbamate

InChI

InChI=1S/C8H9N3O3S/c1-14-8(13)10-5-4-9-7-11(6(5)12)2-3-15-7/h4H,2-3H2,1H3,(H,10,13)

InChI Key

WYOXHRVVXKHOFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CN=C2N(C1=O)CCS2

Origin of Product

United States

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